4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
CAS No.: 1150561-72-0
Cat. No.: VC2816925
Molecular Formula: C15H23BN2O3
Molecular Weight: 290.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150561-72-0 |
|---|---|
| Molecular Formula | C15H23BN2O3 |
| Molecular Weight | 290.17 g/mol |
| IUPAC Name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
| Standard InChI | InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-17-13(12)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
| Standard InChI Key | JLCDXVWUDXAGHB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCOCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCOCC3 |
Introduction
Chemical Structure and Fundamental Properties
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine features a 2-substituted pyridine core with two key functional groups: a morpholine ring directly attached at the 2-position and a pinacol boronate ester at the 3-position. The molecular structure combines the electron-deficient pyridine heterocycle with the saturated morpholine ring and the synthetically versatile boronic ester functionality.
Basic Chemical Data
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1150561-72-0 |
| Molecular Formula | C15H23BN2O3 |
| Molecular Weight | 290.1657 g/mol |
| SMILES Notation | CC1(C)OB(OC1(C)C)c1cccnc1N1CCOCC1 |
These chemical identifiers provide essential information for researchers seeking to work with or identify this compound in databases and chemical literature .
Structural Features
The structure contains several key elements that contribute to its chemical behavior:
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The pyridine ring provides an aromatic scaffold with a nitrogen atom that can participate in hydrogen bonding and coordination chemistry
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The morpholine substituent at the 2-position introduces a basic nitrogen center and an oxygen atom within a saturated heterocycle
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The boronic ester at the 3-position represents a synthetically valuable functional group commonly used in cross-coupling reactions
This combination of structural elements creates a molecule with diverse reactivity patterns and potential applications in synthetic chemistry.
| Structural Feature | Expected 1H NMR Signals | Expected 13C NMR Signals |
|---|---|---|
| Pinacol Methyl Groups | ~1.25 ppm (s, 12H) | ~25 ppm |
| Pinacol Quaternary Carbons | - | ~83-84 ppm |
| Morpholine CH2-O | ~3.6-3.7 ppm (m, 4H) | ~66-67 ppm |
| Morpholine CH2-N | ~3.4-3.5 ppm (m, 4H) | ~45-55 ppm |
| Pyridine Ring Protons | ~7.0-9.0 ppm (complex pattern) | ~120-160 ppm |
These expectations are based on the NMR data of related compounds containing pyridine rings, morpholine groups, and boronic ester functionalities .
Mass Spectrometry
In mass spectrometry analysis, the compound would be expected to show a characteristic molecular ion peak [M+H]+ at m/z 291.1736, corresponding to the protonated form of the molecule. High-resolution mass spectrometry would be valuable for confirming the molecular formula.
Reactivity Profile and Chemical Behavior
The reactivity of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is largely determined by its three key functional groups.
Boronic Ester Reactivity
The pinacol boronate group represents the most synthetically versatile aspect of this molecule. This functional group is particularly valuable for:
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Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides
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Chan-Lam coupling with amines, phenols, and other nucleophiles
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Oxidation to yield the corresponding hydroxylated derivative
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Transborylation reactions to form alternative boronic acid derivatives
Isomeric Relationships and Structural Analogs
An important positional isomer of the target compound is 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 485799-04-0), which has been more extensively documented in chemical databases .
Comparative Analysis with Positional Isomer
| Feature | 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine | 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine |
|---|---|---|
| CAS Number | 1150561-72-0 | 485799-04-0 |
| Molecular Formula | C15H23BN2O3 | C15H23BN2O3 |
| Molecular Weight | 290.1657 g/mol | 290.17 g/mol |
| Position of Boronic Ester | 3-position (adjacent to morpholine) | 5-position (distal from morpholine) |
| Expected Electronic Effects | Greater steric and electronic interaction between functional groups | More independent behavior of functional groups |
The positional relationship between the morpholine and boronic ester groups likely influences the reactivity patterns of these isomers, particularly in coupling reactions where steric factors can significantly impact reaction rates and selectivity .
Related Structural Analogs
Another related compound is 4-(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)morpholine, which contains an additional oxyethyl linker between the pyridine and morpholine moieties. This structural modification introduces greater conformational flexibility and potentially different physicochemical properties.
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